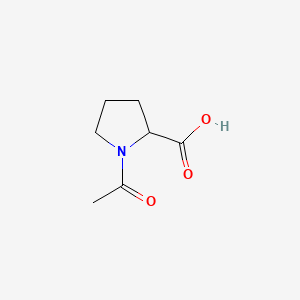

1-Acetylproline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Acetylproline is a N-acyl-amino acid . It is also known by other names such as 1-acetylpyrrolidine-2-carboxylic acid and N-Acetyl-DL-proline .

Molecular Structure Analysis

The molecular formula of this compound is C7H11NO3 . The InChI representation is InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11) . The molecular weight is 157.17 g/mol .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.17 g/mol . Its XLogP3 value, which is a measure of the compound’s lipophilicity, is -0.7 .

科学的研究の応用

Conformational Behavior Studies : A study by Boeckx, Ramaekers, and Maes (2011) explored the conformational behavior of N-acetylproline. Their work involved a combined experimental and theoretical approach, including matrix-isolation FT-IR and computational methods. They identified multiple conformations of N-acetylproline, including one with an intramolecular H-bond, which was energetically the most favorable. This research provides insights into the molecular structure of N-acetylproline, which is crucial for understanding its chemical properties and interactions (Boeckx, Ramaekers, & Maes, 2011).

Medical Research – Diabetes Treatment : Ahrén et al. (2002) investigated the effects of a dipeptidyl peptidase IV inhibitor, which improves glucose tolerance and has implications for treating type 2 diabetes. Their study demonstrated that such inhibitors could be an effective approach for early-stage diabetes treatment (Ahrén et al., 2002).

Food Chemistry and Aroma Compounds : Poonlaphdecha et al. (2016) researched the biosynthesis of 2-acetyl-1-pyrroline in rice calli cultures, revealing the role of 1-pyrroline, a related compound, as a limiting factor for the synthesis of 2-acetyl-1-pyrroline in rice. This study has implications for the food industry, particularly in understanding and enhancing the aroma of rice (Poonlaphdecha et al., 2016).

Peptide and Protein Studies : Zanni, Ge, Kim, and Hochstrasser (2001) conducted a study on acetylproline-NH2 dipeptide, using two-dimensional IR spectroscopy for structure determination. Their research sheds light on the distribution of structures that this dipeptide adopts, which is essential for understanding protein and peptide behaviors (Zanni, Ge, Kim, & Hochstrasser, 2001).

Chemical Synthesis Applications : Cooke, Bennett, and McDaid (2002) described a method for synthesizing N-benzyl-4-acetylproline, illustrating a novel approach for producing functionalized proline derivatives. This research is significant for synthetic chemistry, particularly in the synthesis of amino acid derivatives (Cooke, Bennett, & McDaid, 2002).

Skin Penetration Enhancers : Tenjarla, Kasina, Puranajoti, Omar, and Harris (1999) investigated N-acetylproline esters as potential skin penetration enhancers. Their study found that these compounds, particularly those with specific alkyl side chain lengths, were effective in increasing the skin penetration of certain drugs. This research is relevant for pharmaceutical applications, especially in transdermal drug delivery systems (Tenjarla et al., 1999).

作用機序

Target of Action

The primary target of 1-Acetylpyrrolidine-2-carboxylic acid is the (5R)-carbapenem-3-carboxylate synthase . This enzyme plays a crucial role in the biosynthesis of carbapenem antibiotics .

Mode of Action

It is known to be involved in the fe (2+) and alpha-ketoglutarate-dependent conversion of (3s,5s)-carbapenam to (5r)-carbapenem , an essential step in carbapenem antibiotic biosynthesis.

Biochemical Pathways

The biochemical pathways affected by 1-Acetylpyrrolidine-2-carboxylic acid are primarily related to the synthesis of carbapenem antibiotics . Carbapenems are a class of highly effective antibiotic agents commonly used for the treatment of severe or high-risk bacterial infections.

Result of Action

Given its role in carbapenem biosynthesis, it may influence the production of these antibiotics and potentially affect bacterial growth and survival .

Safety and Hazards

特性

IUPAC Name |

1-acetylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSLDIYJOSUSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015808 |

Source

|

| Record name | DL-Acetylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68-95-1, 1074-79-9 |

Source

|

| Record name | Acetylproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Acetylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。